N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
“N1-(2-(dimethylamino)-2-phenylethyl)-N2-(isoxazol-3-yl)oxalamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide were examined, revealing its potential as a cyclooxygenase-2 inhibitor, with no inhibition potency for either enzyme highlighted. The study provides insights into the molecular docking and bioassay studies for similar compounds (Al-Hourani et al., 2016).
Optical and Electronic Properties
- Research on nanoparticles of 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline (PDDP) shows that their optical properties have a special size dependence, indicating the potential of similar compounds for applications in optoelectronics and nanotechnology (Hong-Bing Fu and J. Yao, 2001).
Reagent for Selenium
- A study on 4-Dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium highlights the selective and sensitive detection capabilities of similar compounds for trace element analysis (Demeyere & Hoste, 1962).
Fluorescent and Colorimetric Sensors
- The development of fluorescent sensors based on N-[2-(dimethylamino)ethyl]benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide demonstrates the potential of similar compounds for pH sensing and biological imaging applications (Liu et al., 2015).
Neuropharmacology
- In neuropharmacology, studies on orexin receptors with compounds having dimethylamino phenyl groups indicate the importance of these receptors in sleep modulation, suggesting potential therapeutic applications for similar compounds in treating sleep disorders (Dugovic et al., 2009).
Mechanism of Action
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-19(2)12(11-6-4-3-5-7-11)10-16-14(20)15(21)17-13-8-9-22-18-13/h3-9,12H,10H2,1-2H3,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXEKDYGDTALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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